Home > Products > Screening Compounds P128886 > N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide -

N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Catalog Number: EVT-4975178
CAS Number:
Molecular Formula: C19H21F3N4O3S
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sch-350634 (1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide)

Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) and demonstrates excellent oral bioavailability in rats, dogs, and monkeys. []

Relevance: Although Sch-350634 shares the piperazine and trifluoromethylphenyl moieties with N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, their core structures and pharmacological targets differ. Sch-350634 belongs to a family of CCR5 antagonists derived from muscarinic antagonists, while the main compound is a novel DNA polymerase inhibitor. The structural similarities highlight the versatility of the piperazine and trifluoromethylphenyl groups in medicinal chemistry for targeting diverse biological pathways. []

NAPMA (N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide)

Compound Description: NAPMA is a compound that effectively inhibits osteoclast differentiation and bone resorption. It acts by downregulating the expression of osteoclast-specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. This downregulation leads to decreased bone resorption and actin ring formation. Moreover, NAPMA demonstrates a protective effect against ovariectomy-induced bone loss in vivo. []

Relevance: NAPMA shares a structural resemblance with N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide through its piperazinyl acetamide core structure. This common motif suggests that both compounds might interact with similar biological targets, although their specific mechanisms of action may differ. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a potent inhibitor of c-KIT kinase, including a broad range of drug-resistant mutants. This compound exhibits single-digit nanomolar potency against wild-type c-KIT and c-KIT T670I mutants in biochemical assays. It also shows potent activity against other gain-of-function and drug-resistant mutations in various domains of c-KIT. CHMFL-KIT-64 demonstrates good oral bioavailability and antitumor efficacy in several preclinical models, making it a potential therapeutic candidate for gastrointestinal stromal tumors. []

N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

Compound Description: The crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide has been determined by X-ray diffraction. []

Relevance: This compound is structurally analogous to N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, sharing the core structure of a trifluoromethylphenyl group attached to a piperazine ring. The difference lies in the substituents on the piperazine nitrogen. While the main compound has an acetamide group, this compound has a carbothioamide substituent. The structural similarity suggests a potential relationship in their chemical properties and potential biological activities. []

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is a potent inhibitor of osteoclastogenesis. It effectively blocks the formation of mature osteoclasts from bone marrow-derived macrophages in vitro. This inhibition is achieved by altering the mRNA expression of osteoclast-specific marker genes and suppressing F-actin belt formation and bone resorption activity. Furthermore, PPOAC-Bz demonstrates the ability to prevent OVX-induced bone loss in vivo, highlighting its potential as a therapeutic agent for treating osteolytic disorders. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is a molecule that inhibits RANKL-mediated osteoclast differentiation, a process crucial for bone resorption. This inhibition is dose-dependent and does not exhibit significant cytotoxicity. PPOA-N-Ac-2-Cl affects the expression of various osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during osteoclastogenesis. It also significantly reduces the protein levels of CtsK, a key protease involved in bone resorption. Consequently, PPOA-N-Ac-2-Cl leads to decreased bone resorption activity and F-actin ring formation, suggesting its potential as a candidate agent for treating osteoclast-related bone diseases. []

3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- benzamide (Ponatinib)

Compound Description: Ponatinib is a tyrosine kinase inhibitor primarily used for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It acts as a potent inhibitor of the BCR-ABL fusion protein, a key driver in these diseases. Ponatinib exhibits activity against various BCR-ABL mutations, including the T315I mutation, which confers resistance to many other tyrosine kinase inhibitors. [, ]

Relevance: Ponatinib, despite having a more complex structure, shares some key structural features with N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. Both compounds possess a trifluoromethylphenyl group linked to a piperazine ring. Notably, Ponatinib also incorporates an imidazo[1,2-b]pyridazine moiety, a known pharmacophore for kinase inhibition. The shared structural elements highlight the importance of the trifluoromethylphenyl-piperazine motif in designing molecules with potential therapeutic applications, particularly in the field of oncology. [, ]

N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide

Compound Description: The crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide has been elucidated by X-ray diffraction analysis. []

Relevance: This compound shares a high degree of structural similarity with N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. Both contain a trifluoromethylphenyl group attached to the piperazine nitrogen via a carbothioamide linker. This structural resemblance suggests they may possess similar physicochemical properties and potentially share some pharmacological activities. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 is a dual inhibitor of neuronal nitric oxide synthase (nNOS) and an antioxidant. It significantly reduces functional and histological damage in rodent models of cerebral ischemia (stroke). BN 80933 reduces infarct volume, improves neurological scores, decreases blood-brain barrier disruption, reduces brain edema, and attenuates neutrophil infiltration after transient middle cerebral artery occlusion in mice. []

Relevance: While BN 80933 and N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide have different core structures and target different biological processes, they both incorporate a phenylpiperazine moiety. This structural feature, although present in different chemical contexts, suggests that both compounds might share some physicochemical properties and highlights the potential of the phenylpiperazine scaffold in medicinal chemistry. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

Compound Description: Itraconazole is a triazole antifungal medication used to treat a variety of fungal infections. It works by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. []

Relevance: Itraconazole, although structurally dissimilar to N-[4-(aminosulfonyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide for the most part, also contains a piperazine ring system within its structure. This commonality highlights the prevalence of the piperazine moiety in various pharmaceutical agents with diverse biological activities. []

2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Compound Description: The crystal structure of 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole has been determined through X-ray crystallography. The molecule exhibits a planar conformation, and its crystal packing is stabilized by weak C–H⋯N interactions. []

Properties

Product Name

N-(4-sulfamoylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

IUPAC Name

N-(4-sulfamoylphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Molecular Formula

C19H21F3N4O3S

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C19H21F3N4O3S/c20-19(21,22)14-2-1-3-16(12-14)26-10-8-25(9-11-26)13-18(27)24-15-4-6-17(7-5-15)30(23,28)29/h1-7,12H,8-11,13H2,(H,24,27)(H2,23,28,29)

InChI Key

LFGHOVWOZVDCAP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.